molecular formula C10H7NO3 B2617792 5-Hydroxyisoquinoline-4-carboxylic acid CAS No. 1958100-67-8

5-Hydroxyisoquinoline-4-carboxylic acid

Cat. No.: B2617792
CAS No.: 1958100-67-8
M. Wt: 189.17
InChI Key: BJCXIUAXJSIHIC-UHFFFAOYSA-N
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Description

5-Hydroxyisoquinoline-4-carboxylic acid (: 1958100-67-8) is a high-value heterocyclic building block with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. This compound is presented as a white to off-white crystalline powder with a melting point of 230-233 °C. It exhibits limited water solubility but demonstrates good solubility in dilute acids and bases, facilitating its use in various experimental conditions. Proper storage should be in a tightly sealed container at 2-8 °C, protected from moisture to ensure long-term stability. In medicinal chemistry, this compound serves as a critical scaffold for developing novel antimicrobial agents. Research teams at antibiotic development centers have utilized it to synthesize potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication. The hydroxyl group on the isoquinoline ring acts as a hydrogen bond donor, significantly enhancing interactions with the enzyme's active site and improving binding affinity. Beyond antimicrobial applications, its research value extends to agrochemical research, where it has been explored as a lead compound for developing antifungal agents that inhibit fungal sterol biosynthesis. A study published in a pesticide chemistry journal demonstrated that derivatives of this compound effectively inhibited fungal growth in vitro. Furthermore, in analytical chemistry, it is employed as a reference standard for validating capillary electrophoresis methods, aiding in the separation and analysis of acidic compounds in complex mixtures. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Safety measures, including the use of chemical splash goggles and acid-resistant gloves, must be followed, as the compound may cause severe skin burns and eye damage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxyisoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-3-1-2-6-4-11-5-7(9(6)8)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCXIUAXJSIHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Hydroxyisoquinoline 4 Carboxylic Acid and Its Analogs

Classical Approaches to Isoquinoline (B145761) Ring System Formation Applied to 5-Hydroxyisoquinoline-4-carboxylic Acid Synthesis

The foundational methods for constructing the isoquinoline core have been adapted over the years to accommodate a variety of substituents. These classical name reactions remain relevant in the synthesis of complex isoquinoline derivatives.

Pomeranz-Fritsch Cyclization Derivatives

The Pomeranz-Fritsch reaction, first reported in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. wikipedia.orgorganic-chemistry.orgthermofisher.com This method is particularly useful for accessing isoquinolines that are unsubstituted at the 1-position. The general reaction involves the condensation of an aromatic aldehyde or ketone with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid. wikipedia.orgresearchgate.net

For the synthesis of a this compound analog, a suitably substituted benzaldehyde (B42025), such as 2-hydroxy-3-formylbenzoic acid, would be the required starting material. The hydroxyl group would likely require protection, for instance, as a methoxy (B1213986) ether, prior to the reaction to prevent unwanted side reactions under the strongly acidic conditions. The subsequent cyclization would yield the corresponding 5-methoxyisoquinoline-4-carboxylic acid, which could then be demethylated to afford the final product.

Table 1: Key Transformations in a Hypothetical Pomeranz-Fritsch Synthesis of this compound

StepReactantsReagents and ConditionsProduct
12-methoxy-3-formylbenzoic acid, 2,2-diethoxyethylamineMild acid or base catalystBenzalaminoacetal intermediate
2Benzalaminoacetal intermediateConcentrated H₂SO₄, heat5-Methoxyisoquinoline-4-carboxylic acid
35-Methoxyisoquinoline-4-carboxylic acidBBr₃ or HBrThis compound

Challenges in this approach include the harsh reaction conditions, which can lead to low yields, and the potential for the formation of regioisomeric products depending on the substitution pattern of the starting benzaldehyde.

Bischler-Napieralski Cyclization Derivatives

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. wikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org

To apply this method to the synthesis of this compound, a β-(2-carboxyphenyl)ethylamine derivative with a hydroxyl group at the appropriate position on the aromatic ring would be the key precursor. For instance, a starting material like N-acetyl-β-(3-hydroxy-2-carboxyphenyl)ethylamine would be required. The cyclization of this amide would lead to a dihydroisoquinoline intermediate, which could then be oxidized to the desired isoquinoline. The presence of both a hydroxyl and a carboxylic acid group on the starting material would necessitate careful selection of protecting groups to ensure the success of the cyclization and subsequent deprotection steps.

Table 2: Representative Bischler-Napieralski Approach to a this compound Analog

StepReactantReagents and ConditionsIntermediate/Product
13-Hydroxy-2-methylbenzoic acidSeries of steps to elaborate the β-aminoethyl side chain and introduce the carboxylic acid precursorProtected N-acyl-β-(3-hydroxy-2-carboxyphenyl)ethylamine
2Protected N-acyl-β-(3-hydroxy-2-carboxyphenyl)ethylaminePOCl₃, refluxDihydroisoquinoline intermediate
3Dihydroisoquinoline intermediatePd/C, high temperature or other oxidizing agentProtected this compound
4Protected this compoundDeprotectionThis compound

The success of the Bischler-Napieralski reaction is often dependent on the electronic nature of the aromatic ring, with electron-donating groups generally facilitating the cyclization.

Pictet-Spengler Reaction Derivatives

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline. nih.gov This method is particularly mild and is often used in the synthesis of natural products. The resulting tetrahydroisoquinoline can then be aromatized to the corresponding isoquinoline.

For the synthesis of this compound, a β-(3-hydroxyphenyl)ethylamine derivative would react with glyoxylic acid or a derivative thereof. The cyclization would be directed by the activating hydroxyl group on the aromatic ring. The resulting 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid would then require oxidation to introduce the aromaticity of the isoquinoline ring.

Table 3: Pictet-Spengler Route to this compound

StepReactantsReagents and ConditionsProduct
1β-(3-Hydroxyphenyl)ethylamine, Glyoxylic acidAcid catalyst (e.g., HCl, TFA)5-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
25-Hydroxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidOxidizing agent (e.g., DDQ, MnO₂)This compound

This approach offers the advantage of milder reaction conditions compared to the Pomeranz-Fritsch and Bischler-Napieralski reactions, which can be beneficial when dealing with sensitive functional groups. However, the final oxidation step to the fully aromatic isoquinoline can sometimes be challenging and may require optimization.

Modern Catalytic Strategies in the Synthesis of this compound

In recent decades, the development of new catalytic systems has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Transition Metal-Catalyzed Cycloaddition and Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the construction of the isoquinoline nucleus. Various strategies, including palladium-, rhodium-, and copper-catalyzed reactions, have been developed. These methods often involve the annulation of alkynes with suitable aromatic precursors.

For the synthesis of this compound, a potential approach could involve the palladium-catalyzed coupling of an ortho-halo- or ortho-triflyloxy-substituted benzoic acid ester with a suitably functionalized alkyne, followed by an intramolecular cyclization. For example, the coupling of methyl 2-iodo-3-methoxybenzoate with an N-protected propargylamine (B41283) could be envisioned to form an intermediate that, upon a subsequent cyclization step, would yield the protected 5-methoxyisoquinoline-4-carboxylic acid ester.

Table 4: Illustrative Transition Metal-Catalyzed Route

StepReactantsCatalyst and ConditionsProduct
1Methyl 2-iodo-3-methoxybenzoate, N-Boc-propargylaminePd(PPh₃)₄, CuI, baseCoupled intermediate
2Coupled intermediateAu(I) or other Lewis acid catalystProtected 5-methoxyisoquinoline-4-carboxylate
3Protected 5-methoxyisoquinoline-4-carboxylateDeprotection and hydrolysisThis compound

These methods offer the potential for high regioselectivity and the ability to introduce a wide range of substituents. However, the synthesis of the required starting materials can sometimes be complex.

Organocatalytic Approaches to Isoquinoline Formation

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained significant traction as a sustainable and efficient alternative to metal-based catalysis. In the context of isoquinoline synthesis, organocatalytic methods are still emerging but hold considerable promise.

One potential organocatalytic approach to a this compound derivative could involve a Michael addition of a nucleophile to a suitably activated benzoic acid derivative, followed by an intramolecular cyclization and aromatization sequence, all promoted by a chiral or achiral organocatalyst. For instance, a chiral amine or phosphoric acid catalyst could be used to control the stereochemistry of the initial addition, which could then be followed by a cyclization cascade. While specific examples for the synthesis of this compound via organocatalysis are not yet widely reported, the general principles of organocatalytic cascade reactions suggest that such a route is feasible.

Table 5: Conceptual Organocatalytic Synthesis

StepReactantsCatalyst and ConditionsPotential Intermediate/Product
1Substituted o-alkynylbenzaldehyde, a nitrogen-containing nucleophileChiral amine or Brønsted acid catalystAdduct that can undergo cyclization
2IntermediateAromatization conditionsSubstituted isoquinoline

The development of organocatalytic methods for the synthesis of highly substituted isoquinolines like this compound is an active area of research, with the potential to offer environmentally benign and highly selective synthetic routes.

Regioselective Functionalization Strategies for the Isoquinoline Core leading to this compound

The direct and selective functionalization of an existing isoquinoline core at the C4 and C5 positions presents a significant challenge due to the inherent reactivity patterns of the heterocyclic system. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer a powerful toolkit for introducing functional groups at nearly all positions of a quinoline (B57606) or isoquinoline ring. nih.gov However, achieving functionalization at the distal C4 and C5 positions often requires specific directing groups to overcome the natural preference for reaction at sites closer to the nitrogen atom (like C1 or C8).

Strategies for C-H functionalization typically involve an initial coordination of a metal catalyst to the nitrogen atom of the quinoline or a directing group installed elsewhere on the molecule. nih.gov This is followed by a C-H activation step, which can proceed through mechanisms like oxidative addition or concerted metalation-deprotonation, forming an organometallic intermediate. nih.gov

For the synthesis of this compound, a hypothetical late-stage functionalization approach would require two distinct and highly regioselective C-H activation events: one to install a hydroxyl (or a precursor) group at C5 and another to install a carboxyl (or a precursor) group at C4.

Key Challenges:

Regioselectivity: Directing a catalyst to selectively functionalize the C4 and C5 positions in the presence of other C-H bonds is a primary hurdle. Most directing-group strategies for isoquinolines favor functionalization at positions C1 or C8.

Orthogonal Reactions: Introducing two different functional groups (hydroxyl and carboxyl) would necessitate two separate, compatible (orthogonal) chemical transformations.

Direct C-H Hydroxylation/Carboxylation: These transformations are among the more challenging C-H functionalization reactions to achieve with high efficiency and selectivity.

While direct C-H activation on the parent isoquinoline is challenging for this specific substitution pattern, these strategies are more commonly applied to modify already substituted precursors where electronic and steric factors can favor the desired outcome.

Precursor Synthesis and Elaboration Pathways towards this compound

Classical cyclization reactions remain a cornerstone for the fundamental construction of the isoquinoline skeleton, which can be further modified to yield the target compound. The Pomeranz-Fritsch reaction and its modifications, such as the Pomeranz-Fritsch-Bobbitt synthesis, are prominent methods for creating the isoquinoline ring system from aromatic aldehydes or benzylamines. thermofisher.comorganicreactions.orgbeilstein-journals.org

A plausible linear synthesis pathway for this compound could begin with a suitably substituted benzene (B151609) derivative. For instance, a precursor like 3-methoxybenzaldehyde (B106831) could be used.

Hypothetical Pomeranz-Fritsch Pathway:

Condensation: A substituted benzaldehyde (e.g., 3-methoxy-2-formylphenylacetonitrile, to incorporate the C4-carboxyl precursor) is condensed with 2,2-diethoxyethylamine.

Cyclization: The resulting benzalaminoacetal undergoes acid-catalyzed cyclization. Strong acids like concentrated sulfuric acid are traditionally used. thermofisher.comorganicreactions.org

Aromatization: The intermediate dihydroisoquinoline is aromatized to form the isoquinoline ring.

Elaboration: The precursor groups are converted to the final functionalities. This would involve the hydrolysis of the nitrile group at C4 to a carboxylic acid and the demethylation of the methoxy group at C5 to a hydroxyl group.

Another classical approach is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent, followed by oxidation to form the isoquinoline. nih.gov This would require a precursor like N-[2-(3-methoxyphenyl)ethyl]formamide, which upon cyclization and oxidation would yield 5-methoxyisoquinoline. Subsequent functionalization at the C4 position would then be necessary.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. mdpi.comrsc.org While no specific MCR has been reported for the direct synthesis of this compound, analogous reactions for quinoline-4-carboxylic acids, such as the Doebner reaction, provide a conceptual framework. nih.gov

The Doebner reaction is a three-component synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.comnih.gov Adapting this to an isoquinoline synthesis is not straightforward due to the different bond connections required.

However, other MCRs are known to produce substituted isoquinoline scaffolds. nih.govresearchgate.net For example, reactions involving isoquinolinium ylides and alkynes can generate complex fused isoquinoline systems. A hypothetical MCR could be envisioned that utilizes a substituted homophthalic anhydride, an amine, and a third component to construct the desired core in a convergent manner.

Reaction TypeComponentsTypical ProductApplicability to Target
Doebner Reaction Aromatic Amine, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acidLow; forms quinoline isomer
Pfitzinger Reaction Isatin, Carbonyl CompoundQuinoline-4-carboxylic acidLow; forms quinoline isomer
Ugi Reaction Isocyanide, Amine, Aldehyde/Ketone, Carboxylic Acidα-Acylamino carboxamidePossible for precursors, not direct
Isoquinoline-based MCRs Isatin, Tetrahydroisoquinoline, AlkyneDihydropyrrolo[2,1-a]isoquinolinesLow; forms fused systems

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Key Green Strategies:

Alternative Solvents: Traditional syntheses often employ hazardous organic solvents. Replacing these with greener alternatives like water, ethanol (B145695), or supercritical CO2, or performing reactions under solvent-free conditions, can significantly reduce environmental impact. For reactions like the Doebner or Pfitzinger synthesis of related quinolines, ethanol and water have been used successfully. researchgate.net

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts or organocatalysts, is preferred over stoichiometric reagents to minimize waste. For instance, Lewis acid-surfactant combined catalysts have been explored for quinoline synthesis in aqueous media. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. researchgate.net This technique could be applied to the cyclization or functionalization steps in the synthesis of the target molecule.

Atom Economy: Designing synthetic routes, such as MCRs, that incorporate the maximum number of atoms from the starting materials into the final product is a core principle of green chemistry.

Applying these strategies to a hypothetical synthesis could involve a microwave-assisted, organocatalyzed cyclization of precursors in a bio-based solvent like ethanol, followed by purification methods that minimize solvent use.

Comparative Analysis of Synthetic Route Efficiencies and Selectivities

Synthetic StrategyAdvantagesDisadvantagesSelectivity
Linear Synthesis (e.g., via Pomeranz-Fritsch) Well-established classical reactions. organicreactions.org Control over substitution pattern based on precursor choice.Multi-step process, potentially leading to low overall yield. Often requires harsh conditions (e.g., strong acids). organicreactions.orgRegioselectivity is determined by the precursor synthesis, which can be well-controlled.
Late-Stage C-H Functionalization High step and atom economy if successful. Allows for derivatization of a common intermediate.Regioselectivity at C4 and C5 is a major, unsolved challenge. nih.govnih.gov May require complex directing groups and expensive metal catalysts.Potentially low or difficult to control without specific directing groups tailored for the C4/C5 positions.
Multicomponent Reactions (MCRs) High convergence and efficiency; rapid assembly of complex cores. rsc.org Excellent atom economy.A specific MCR for this target is not yet developed. Route development can be challenging.Can be highly regioselective, but the desired isomer may not be the favored product.

The synthesis of this compound is a task that can be approached from multiple angles of synthetic chemistry. While a direct, optimized route is not prominent in the literature, the principles of organic synthesis allow for the rational design of several plausible pathways. A linear approach based on classical cyclization reactions like the Pomeranz-Fritsch synthesis offers a predictable, albeit potentially lengthy, route. In contrast, modern methods like late-stage C-H functionalization or the development of a novel multicomponent reaction represent more elegant and efficient, yet more challenging, frontiers for future research. The application of green chemistry principles to any of these routes would be critical for developing a sustainable and environmentally responsible synthesis.

Reactivity and Mechanistic Investigations of 5 Hydroxyisoquinoline 4 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the 5-Hydroxyisoquinoline-4-carboxylic Acid Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In this compound, the site of electrophilic attack is influenced by the directing effects of the existing substituents. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. numberanalytics.com The isoquinoline (B145761) ring system itself is generally less reactive towards electrophiles than benzene (B151609), with substitution typically occurring on the benzenoid ring. imperial.ac.uk

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentPositionActivating/DeactivatingOrtho/Para/Meta Directing
-OH5ActivatingOrtho, Para
-COOH4DeactivatingMeta

This table summarizes the directing effects of the hydroxyl and carboxyl groups on the isoquinoline core.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions required for these reactions on this compound would need to be carefully controlled to achieve desired regioselectivity and avoid unwanted side reactions.

Nucleophilic Additions and Substitutions Involving the Isoquinoline Nitrogen and Ring System

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. However, in the context of nucleophilic attack on the ring, the electron-withdrawing nature of the nitrogen atom makes the pyridine (B92270) ring of the isoquinoline nucleus electron-deficient and thus susceptible to attack by nucleophiles, particularly at the C-1 position.

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon. youtube.com While the isoquinoline ring itself does not have a carbonyl group, the principles of nucleophilic attack on electron-deficient centers are relevant. The presence of the electron-withdrawing carboxylic acid group can further influence the electron distribution within the ring system, potentially affecting its reactivity towards nucleophiles.

Reactions involving nucleophilic attack on the isoquinoline ring often require activation of the ring, for example, by N-alkylation or N-oxidation, to enhance its electrophilicity. Subsequent reaction with nucleophiles such as organometallic reagents or cyanide can lead to addition products.

Carboxyl Group Functionalization and Decarboxylation Pathways

The carboxylic acid group at the C-4 position is a versatile functional handle for various transformations. rsc.orgbohrium.com These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. jackwestin.commsu.edu

Key functionalization reactions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com

Amide Formation: Reaction with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), produces an amide. jackwestin.com

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride. msu.edu

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is another important reaction pathway. youtube.com For aromatic carboxylic acids, this transformation can be challenging and often requires harsh conditions or the presence of specific catalysts. nih.govorganic-chemistry.org The mechanism can proceed through either ionic or radical pathways. reddit.com The presence of the hydroxyl group at the 5-position may influence the ease of decarboxylation. For instance, some studies have shown that phenolic acids can undergo oxidative decarboxylation. ntu.ac.uk Recent advancements have utilized photoredox catalysis for the decarboxylation of carboxylic acids under milder conditions. princeton.eduprinceton.edu

Table 2: Common Functionalization Reactions of the Carboxyl Group

ReactionReagentsProduct
EsterificationAlcohol, Acid CatalystEster
Amide FormationAmine, Coupling Agent (e.g., DCC)Amide
Acyl Halide FormationThionyl Chloride (SOCl₂)Acyl Chloride
DecarboxylationHeat, CatalystAromatic core without -COOH

This table provides a summary of common reactions involving the carboxylic acid functionality.

Hydroxyl Group Reactivity and Derivatization via Esterification and Etherification

The phenolic hydroxyl group at the C-5 position is also a key site for chemical modification. Its reactivity is characterized by the nucleophilicity of the oxygen atom and the acidity of the proton.

Esterification: The hydroxyl group can be acylated to form esters using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This is distinct from the esterification of the carboxylic acid group.

Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base (Williamson ether synthesis) leads to the formation of ethers. This reaction proceeds via an SN2 mechanism where the phenoxide ion acts as the nucleophile.

The chemoselective functionalization of the hydroxyl group in the presence of the carboxylic acid group, or vice versa, is a crucial aspect of the synthetic chemistry of this molecule. nih.gov Protecting group strategies are often employed to selectively mask one functional group while reacting the other.

Oxidation and Reduction Chemistry of this compound

The this compound molecule contains functional groups that can undergo both oxidation and reduction.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of quinone-type structures. The isoquinoline ring itself can also be oxidized, potentially leading to ring-opened products under harsh conditions. The bacterial oxidation of related compounds has been shown to yield hydroxylated and carboxylated quinoline (B57606) derivatives. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). jackwestin.com Milder reducing agents may not be effective. The isoquinoline ring can also be reduced. Catalytic hydrogenation, for example, can reduce the pyridine ring to a tetrahydroisoquinoline system. The specific outcome of the reduction will depend on the choice of reducing agent and the reaction conditions. For instance, the reduction of an ethyl isoquinoline-4-carboxylate with lithium aluminum hydride has been shown to yield the corresponding alcohol without reducing the pyridine ring. thieme-connect.de

Reaction Mechanism Elucidation for Key Transformations of this compound

Understanding the reaction mechanisms for the transformations of this compound is essential for controlling reaction outcomes and designing new synthetic routes.

Electrophilic Aromatic Substitution: The mechanism involves the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). wikipedia.orgnumberanalytics.comyoutube.com Subsequent loss of a proton restores the aromaticity of the ring. youtube.com The regioselectivity is determined by the stability of the intermediate carbocation, which is influenced by the electronic effects of the substituents.

Nucleophilic Acyl Substitution (Carboxyl Group): For reactions like esterification, the mechanism typically involves the activation of the carbonyl group by protonation, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.comkhanacademy.org Elimination of water then leads to the final ester product. masterorganicchemistry.com

Decarboxylation: The mechanism of decarboxylation can vary. For β-keto acids, a concerted mechanism involving a six-membered cyclic transition state is common. khanacademy.org For other aromatic carboxylic acids, the reaction may proceed through the formation of an aryl carbanion after the loss of CO₂, especially under basic conditions. youtube.com The stability of this carbanion is a key factor in the feasibility of the reaction. reddit.com

Nucleophilic Addition to the Isoquinoline Ring: The mechanism of nucleophilic addition to the electron-deficient isoquinoline ring involves the attack of a nucleophile at an electrophilic carbon, typically C-1, to form an anionic intermediate. Subsequent workup would protonate this intermediate.

Detailed mechanistic studies, often employing kinetic analysis, isotopic labeling, and computational modeling, are crucial for a thorough understanding of these complex reactions.

Derivatization Strategies and Analogue Synthesis Based on 5 Hydroxyisoquinoline 4 Carboxylic Acid

Synthesis of Ester and Amide Derivatives of 5-Hydroxyisoquinoline-4-carboxylic Acid

The carboxylic acid group at the C-4 position is a prime target for derivatization into esters and amides, which can significantly alter the compound's physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. The reaction is reversible, and driving it to completion often requires using the alcohol as the solvent or removing the water formed during the reaction. nih.gov Alternatively, for substrates that are sensitive to strong acids, esterification can be performed under milder conditions. One such method involves the generation of a cesium salt of the carboxylic acid, followed by reaction with an alkyl halide, such as iodomethane, to yield the corresponding methyl ester. nih.gov

Amidation: The synthesis of amides from the carboxylic acid moiety is a cornerstone of medicinal chemistry. This transformation typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. This method allows for the coupling of a wide variety of amines to the isoquinoline (B145761) scaffold, enabling the exploration of diverse chemical space. nih.govnih.gov The synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has been successfully achieved through the amidation of the corresponding carboxylic acids, highlighting the utility of this approach for similar scaffolds. nih.gov

Below is a table summarizing representative ester and amide derivatives that can be synthesized from this compound.

Derivative TypeR GroupReagents and ConditionsReference
Methyl Ester-CH₃CH₃OH, H₂SO₄ (catalyst), reflux nih.gov
Ethyl Ester-CH₂CH₃C₂H₅OH, H₂SO₄ (catalyst), reflux nih.gov
Butyl Ester-(CH₂)₃CH₃n-BuOH, H₂SO₄ (catalyst), reflux google.com
Benzyl Amide-CH₂Ph1. SOCl₂ or (COCl)₂; 2. Benzylamine, base nih.govnih.gov
Morpholino Amide-N(CH₂CH₂)₂OEDC, HOBt, Morpholine, DMF nih.govnih.gov

Preparation of Ethers and O-Glycosides from the 5-Hydroxyl Group

The phenolic hydroxyl group at the C-5 position provides another handle for derivatization, allowing for the synthesis of ethers and O-glycosides. These modifications can enhance biological activity and improve pharmacokinetic profiles.

Ether Synthesis: The Williamson ether synthesis is a widely used method for preparing ethers from phenols. This reaction involves deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or another electrophile to form the corresponding ether. The choice of base and solvent is crucial to ensure efficient reaction and avoid competing side reactions.

O-Glycoside Synthesis: The formation of an O-glycosidic bond involves coupling the 5-hydroxyl group with a glycosyl donor. This is a central reaction in glycochemistry. ontosight.ai The process typically requires the activation of a glycosyl donor, which has a leaving group at the anomeric carbon, by a promoter. The nucleophilic 5-hydroxyl group then displaces the leaving group to form the glycosidic linkage. The stereochemical outcome of the glycosylation (α or β) is influenced by several factors, including the nature of the glycosyl donor, the protecting groups on the sugar ring, the promoter, and the reaction conditions.

Halogenation and Nitration of the Isoquinoline Ring System

Introducing halogen atoms or nitro groups onto the isoquinoline ring system can dramatically alter its electronic properties and provide synthetic handles for further functionalization, such as cross-coupling reactions.

Halogenation: Electrophilic aromatic substitution is the primary method for halogenating the isoquinoline ring. The position of substitution is directed by the existing substituents. The hydroxyl group at C-5 is a strongly activating, ortho-, para-directing group, while the pyridine (B92270) ring is deactivated towards electrophilic attack. Therefore, halogenation is expected to occur on the benzene (B151609) ring portion of the isoquinoline. Bromination of isoquinoline itself has been shown to occur at the C5 and C8 positions. thieme-connect.de Given the strong activating effect of the 5-OH group, halogenation of this compound is anticipated to be highly regioselective, likely targeting the C6 and C8 positions.

Nitration: The nitration of isoquinolines typically occurs on the benzene ring at the C5 and C8 positions when using standard nitrating conditions (a mixture of nitric acid and sulfuric acid). stackexchange.com This is because the reaction proceeds on the N-protonated heterocycle, which deactivates the pyridine ring towards electrophilic attack. stackexchange.com For 5-hydroxyisoquinoline, the powerful activating effect of the hydroxyl group would compete with the deactivating effect of the protonated nitrogen, likely directing nitration to the positions ortho and para to the hydroxyl group (C6 and C8). Studies on the nitration of 8-hydroxyquinoline, a related isomer, show that dinitration can occur at the 5 and 7 positions. pw.edu.pl A regiospecific nitration of the isoquinoline core at the C4 position has also been achieved via a Reissert compound intermediate. elsevierpure.com

The following table outlines the expected major products from the electrophilic substitution of 5-hydroxyisoquinoline.

ReactionReagentsExpected Major Product(s)Reference
BrominationBr₂, FeBr₃6-Bromo- and 8-Bromo-5-hydroxyisoquinoline-4-carboxylic acid thieme-connect.de
ChlorinationCl₂, AlCl₃6-Chloro- and 8-Chloro-5-hydroxyisoquinoline-4-carboxylic acid thieme-connect.de
NitrationHNO₃, H₂SO₄6-Nitro- and 8-Nitro-5-hydroxyisoquinoline-4-carboxylic acid stackexchange.compw.edu.pl

C-C Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of complex molecules and extended conjugated systems from halogenated or triflated isoquinoline precursors.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. organic-chemistry.org Halogenated derivatives of this compound, prepared as described in section 4.3, would be excellent substrates for Suzuki coupling to introduce aryl, heteroaryl, or vinyl groups. researchgate.netrsc.org

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing alkenyl substituents onto the isoquinoline core, providing access to stilbene-like structures and other extended π-systems. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-alkene. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is the most common method for synthesizing arylalkynes and conjugated enynes. libretexts.org Applying the Sonogashira coupling to halogenated this compound derivatives allows for the direct installation of an alkynyl group, a versatile functional group that can participate in further transformations. nih.gov

A summary of these C-C coupling reactions is provided in the table below.

Reaction NameCoupling PartnersCatalyst SystemProduct TypeReference
Suzuki CouplingHalo-isoquinoline + Organoboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl or Vinyl-isoquinoline organic-chemistry.orglibretexts.org
Heck ReactionHalo-isoquinoline + AlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl-isoquinoline wikipedia.orgorganic-chemistry.org
Sonogashira CouplingHalo-isoquinoline + Terminal AlkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine)Alkynyl-isoquinoline wikipedia.orgorganic-chemistry.org

Incorporation of this compound into Polymeric and Supramolecular Structures

The functional groups of this compound make it an attractive building block for the construction of larger, more complex architectures such as polymers and supramolecular assemblies.

Polymerization: The bifunctional nature of the molecule, with its carboxylic acid and hydroxyl groups, allows it to act as a monomer in step-growth polymerization. For instance, it can be incorporated into polyesters through condensation reactions with diols or into polyamides by reacting its carboxylic acid function (or an activated derivative) with diamines after protecting the hydroxyl group. The rigid, aromatic isoquinoline core can impart thermal stability and specific photophysical properties to the resulting polymer backbone.

Supramolecular Assembly: The molecule possesses several sites capable of forming non-covalent interactions, which are the basis of supramolecular chemistry. The carboxylic acid can form strong, directional hydrogen bonds, either as a dimer with another carboxylic acid or with complementary functional groups like amides or pyridines. The isoquinoline nitrogen atom can act as a hydrogen bond acceptor, while the 5-hydroxyl group can be both a hydrogen bond donor and acceptor. These interactions can be programmed to direct the self-assembly of molecules into well-defined, ordered structures in the solid state, a key principle of crystal engineering.

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into the isoquinoline framework can be achieved through various stereoselective synthetic methods, often involving the reduction of the heterocyclic ring to form a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) core. nih.gov THIQs are prevalent scaffolds in natural products and pharmaceuticals. nih.govmdpi.com

Asymmetric Hydrogenation: The isoquinoline ring can be reduced to a chiral THIQ via asymmetric hydrogenation using a chiral catalyst. This method can potentially establish a stereocenter at the C-1 position.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a classic method for synthesizing THIQs. nih.gov While not directly applicable to the pre-formed isoquinoline, related strategies can be envisioned where a chiral β-arylethylamine undergoes cyclization and subsequent aromatization/functionalization steps to yield chiral isoquinoline derivatives.

Diastereoselective Synthesis: A diastereoselective approach involves coupling the isoquinoline precursor to a chiral auxiliary, followed by a diastereoselective transformation and subsequent removal of the auxiliary. For instance, the diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved by combining the Petasis reaction and a Pomeranz-Fritsch-Bobbitt cyclization, a strategy that could be adapted for derivatives of the title compound. mdpi.com Ugi three-component reactions have also been employed to synthesize 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives. researchgate.net

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 5 Hydroxyisoquinoline 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Hydroxyisoquinoline-4-carboxylic acid is expected to display distinct signals for the five aromatic protons and the two labile protons of the hydroxyl and carboxylic acid groups. The aromatic protons on the isoquinoline (B145761) ring system will appear in the downfield region, typically between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts are influenced by the electronic effects of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents. The protons on the pyridine (B92270) ring (H-1 and H-3) are generally the most deshielded. The acidic proton of the carboxyl group is typically observed as a broad singlet at a very downfield chemical shift, often above 10-12 ppm, while the phenolic hydroxyl proton signal can also be broad and its position is solvent-dependent. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms of the isoquinoline core and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 165 and 185 ppm. pressbooks.pub The aromatic carbons resonate in the range of approximately 110 to 150 ppm. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-5, C-8a, C-1) and the carbon bearing the carboxyl group (C-4) will be significantly deshielded. Quaternary carbon signals are identifiable by their lower intensity compared to protonated carbons.

Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1~9.0-9.2 (s)~145-150
3~8.2-8.4 (s)~120-125
4-~135-140
4a-~128-132
5-~150-155
6~7.4-7.6 (d)~115-120
7~7.6-7.8 (t)~125-130
8~7.9-8.1 (d)~118-123
8a-~130-135
COOH>12 (br s)~168-172
OHVariable (br s)-

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the benzene (B151609) ring (H-6 with H-7, and H-7 with H-8), confirming their sequence. The absence of coupling for H-1 and H-3 would indicate their isolated positions on the pyridine ring. science.gov

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond C-H correlation). libretexts.org It would be used to definitively assign the signals for C-1, C-3, C-6, C-7, and C-8 by linking them to their corresponding, already identified proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons. libretexts.org This allows for the assignment of quaternary carbons and piecing together the molecular fragments. Key correlations would include:

H-1 correlating to C-3, C-8a, and C-4a.

H-3 correlating to C-1, C-4, and C-4a.

H-6 correlating to C-8 and C-4a.

H-8 correlating to C-6 and C-1.

Correlations from multiple protons to the carbonyl carbon (C-COOH) would firmly place the carboxylic acid at the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY can help confirm the substitution pattern. For example, a spatial correlation between H-6 and the hydroxyl proton at C-5 would support the placement of the hydroxyl group. Similarly, a correlation between H-3 and the carboxylic acid proton would confirm the geometry around the C-4 position. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₁₀H₇NO₃), the calculated exact mass is 189.0426 g/mol . HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting product ions provides valuable structural information. d-nb.info The fragmentation of quinoline (B57606) and carboxylic acid derivatives often follows predictable pathways. chempap.orgd-nb.info

For this compound, key fragmentation events in negative ion mode ([M-H]⁻) would likely include:

Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylic acids is the facile loss of carbon dioxide, which would result in a significant fragment ion. chempap.org

Loss of H₂O (18 Da): Dehydration can occur, involving the hydroxyl and carboxylic acid protons.

Loss of CO (28 Da): Subsequent fragmentation of the ring structure can lead to the loss of carbon monoxide.

In positive ion mode ([M+H]⁺), common fragmentation pathways would include:

Loss of •COOH (45 Da): Cleavage of the carboxylic acid radical is a common pathway. chempap.org

Loss of HCN (27 Da): A characteristic fragmentation of the quinoline/isoquinoline ring system is the elimination of hydrogen cyanide. chempap.org

Predicted MS/MS Fragmentation Data for this compound (Precursor Ion [M-H]⁻ at m/z 188)

Product Ion (m/z) Neutral Loss Formula of Loss
14444CO₂
11644 + 28CO₂ + CO

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govrsc.org

For this compound, the spectra would be dominated by absorptions corresponding to the O-H, C=O, C-O, C=C, and C=N bonds.

O-H Stretching: Two distinct O-H stretching vibrations are expected. The carboxylic acid O-H stretch appears as a very broad and strong absorption band in the region of 3300-2500 cm⁻¹, often superimposed on the C-H stretching bands. libretexts.orgorgchemboulder.com The phenolic O-H stretch typically gives a broad band around 3600-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed as weaker bands typically just above 3000 cm⁻¹.

C=O Stretching: The carbonyl group of the carboxylic acid will produce a very strong and sharp absorption band. For an aromatic carboxylic acid, this peak is typically found in the 1710-1680 cm⁻¹ region. Hydrogen bonding can broaden this peak and shift it to a lower wavenumber. libretexts.org

C=C and C=N Stretching: The stretching vibrations of the aromatic isoquinoline ring system will result in several bands of variable intensity in the 1620-1450 cm⁻¹ region.

C-O Stretching and O-H Bending: The C-O stretching of the carboxylic acid and the phenol, coupled with O-H in-plane bending, will produce strong bands in the 1320-1210 cm⁻¹ region. orgchemboulder.com A broad out-of-plane O-H bend for the hydrogen-bonded carboxylic acid dimer is also characteristic, appearing around 960-900 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also visible, the symmetric vibrations of the aromatic ring system are often more intense in the Raman spectrum compared to the IR spectrum. rsc.org

Characteristic IR/Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected Intensity
O-H StretchCarboxylic Acid3300 - 2500Strong, Very Broad
O-H StretchPhenol3600 - 3200Medium, Broad
C-H StretchAromatic3100 - 3000Weak to Medium
C=O StretchCarboxylic Acid1710 - 1680Strong
C=C / C=N StretchAromatic Ring1620 - 1450Medium to Strong
C-O StretchCarboxylic Acid / Phenol1320 - 1210Strong
O-H Bend (Out-of-Plane)Carboxylic Acid960 - 900Medium, Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like this compound. The isoquinoline core is an aromatic heterocycle, and its extended π-system gives rise to characteristic electronic transitions, primarily of the π → π* type. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) substituents on the aromatic rings further influences the electronic environment and, consequently, the UV-Vis absorption spectrum.

The electronic spectrum of the parent isoquinoline molecule shows distinct bands, and the substituents at the 5-position, such as the hydroxyl group (an auxochrome) and the carboxylic acid group (a chromophore), are expected to cause shifts in the absorption maxima (λmax). The hydroxyl group, being an electron-donating group, typically induces a bathochromic (red) shift, moving the absorption to longer wavelengths. Conversely, the electron-withdrawing nature of the carboxylic acid group can also modulate the electronic transitions.

The solvent environment can also play a significant role in the UV-Vis spectrum, leading to solvatochromic shifts. Polar solvents can interact with the polar functional groups of the molecule, stabilizing either the ground or excited state and thus altering the energy gap of the electronic transitions. For this compound, solvents capable of hydrogen bonding would be expected to have a pronounced effect on the positions of the absorption bands.

Table 1: Representative UV-Vis Absorption Maxima for 5-Substituted Isoquinolines in Benzene

Compound Nameλmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
5-Aminoisoquinoline239303344
5-Bromoisoquinoline226288325
5-Nitroisoquinoline (B18046)255-341
Data sourced from a quantum mechanical and experimental study on 5-substituted isoquinolines. researchgate.net

Based on this comparative data, this compound is predicted to exhibit a complex UV-Vis spectrum with multiple absorption bands, reflecting the rich electronic nature of its substituted aromatic system.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

As of now, a specific crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. However, based on the known structures of related isoquinoline and quinoline carboxylic acids, several structural features can be anticipated. eurjchem.comresearchgate.net

The molecule is expected to be largely planar due to the aromatic isoquinoline core. The carboxylic acid group, with its sp2 hybridized carbon, will also tend to lie in or close to the plane of the aromatic rings to maximize conjugation. In the solid state, strong intermolecular interactions are expected to dominate the crystal packing. The hydroxyl and carboxylic acid functional groups are potent hydrogen bond donors and acceptors. It is highly probable that these groups will engage in extensive hydrogen bonding networks, potentially forming dimers through the carboxylic acid moieties, a common structural motif for carboxylic acids. researchgate.net These hydrogen bonds would link adjacent molecules, creating a stable, three-dimensional supramolecular architecture.

Insights from the crystal structure of quinoline-2-carboxylic acid show the formation of tautomeric pairs held together by hydrogen bonds, which illustrates the complex solid-state behavior such compounds can exhibit. researchgate.net A full X-ray crystallographic analysis of this compound would be invaluable to confirm these expected features and to provide precise metric parameters.

Table 2: Anticipated Crystallographic Data and Structural Features

ParameterExpected Value / Feature
Crystal SystemTo be determined
Space GroupTo be determined
Unit Cell DimensionsTo be determined
Key Bond LengthsC-C (aromatic) ~1.36-1.41 Å; C=O ~1.20 Å; C-O ~1.32 Å
Key Bond AnglesC-C-C (aromatic) ~120°; O-C=O ~120°
Dominant Intermolecular ForcesHydrogen bonding (O-H···N, O-H···O), π-π stacking
Molecular ConformationLargely planar

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is an essential analytical technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.

The parent molecule, this compound, is itself achiral and therefore would not produce a CD spectrum. The technique would become applicable only if chiral derivatives of this compound were synthesized. For instance, if a chiral center were introduced into the molecule, such as through the attachment of a chiral substituent or by resolving the molecule into atropisomers (if rotational barriers permit), then CD spectroscopy could be employed.

In such a hypothetical case, CD spectroscopy would provide valuable information about the absolute configuration and conformational preferences of the chiral derivative. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the stereochemistry of the molecule. mdpi.com Currently, there are no reports in the literature describing the synthesis or analysis of chiral derivatives of this compound, rendering this particular analytical methodology not applicable at present.

Theoretical and Computational Investigations of 5 Hydroxyisoquinoline 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 5-Hydroxyisoquinoline-4-carboxylic acid. iosrjournals.org DFT calculations are employed to determine a molecule's kinetic and thermodynamic stability, analyze its structure, and gain insights into its optical and electronic properties. nih.gov

A typical DFT study involves optimizing the molecular geometry to find the lowest energy conformation (ground state). From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

While specific DFT studies on this compound are not extensively documented in publicly available literature, data from related quinoline (B57606) and isoquinoline (B145761) derivatives provide a framework for what to expect. For instance, DFT calculations on isoquinoline itself have been used to analyze its structure and vibrational frequencies. researchgate.net Studies on substituted hydroxyquinoline carboxylic acids have used DFT (commonly with the B3LYP functional and 6-31G or higher basis sets) to calculate optimized geometrical parameters, vibrational frequencies, and electronic properties. nih.govdntb.gov.ua These calculations help in understanding how substituents like hydroxyl and carboxylic acid groups influence the electronic structure of the parent isoquinoline ring system.

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), can be derived from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Ground State Properties Calculated by DFT for a Related Quinoline Derivative This table presents typical data obtained from DFT calculations for analogous compounds, as specific data for this compound is not readily available.

ParameterCalculated Value (Illustrative)Description
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-2.0 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.5 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasure of the molecule's overall polarity

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate solutions to the Schrödinger equation.

These calculations are used to determine the total electronic energy of the molecule and describe the shapes and energies of its molecular orbitals. The distribution of molecular orbitals provides a detailed picture of bonding and electron density. For carboxylic acids, the HOMO is typically localized on the p-orbitals of the carboxyl group's oxygen atoms, while the LUMO is often a π* anti-bonding orbital associated with the C=O bond. researchgate.net

While computationally more intensive than DFT, ab initio methods are valuable for benchmarking other computational techniques and for studies where high accuracy is paramount. For example, ab initio fragment molecular orbital (FMO) calculations have been used to investigate the interactions between inhibitors and their target enzymes, providing insights for rational drug design. researcher.life Although specific ab initio studies focused solely on this compound are limited, these methods represent a powerful approach to accurately characterize its electronic properties and reactivity.

Computational Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can reliably predict vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov

For FT-IR and Raman spectra, calculations yield the vibrational frequencies and intensities of the normal modes of the molecule. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. iosrjournals.org Such calculations allow for the precise assignment of vibrational bands to specific functional groups and motions within the molecule. For a molecule like this compound, key predicted vibrations would include the broad O–H stretch of the carboxylic acid (around 3300-2500 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), the phenolic O-H stretch, and various C=C and C=N stretching modes of the isoquinoline ring system. researchgate.netvscht.cz

For NMR spectroscopy, theoretical calculations can predict the chemical shifts (δ) of protons (¹H NMR) and carbon atoms (¹³C NMR). nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The correlation between calculated and experimental chemical shifts is often excellent and can be a powerful tool for structure verification and assignment of complex spectra. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table shows typical predicted IR frequencies for functional groups present in this compound, based on data from similar compounds.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching~3000 (very broad)
Aromatic C-HStretching3100-3000
Carboxylic Acid C=OStretching~1710
Aromatic C=C / C=NStretching1620-1450
Phenolic C-OStretching~1250

Molecular Dynamics (MD) Simulations of Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. easychair.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

For a molecule like this compound, MD simulations can reveal its conformational flexibility. This is particularly important for understanding the orientation of the carboxylic acid and hydroxyl groups relative to the isoquinoline ring, which can rotate around the C-C single bond. These conformations can be influenced by intramolecular hydrogen bonding.

Furthermore, MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions. easychair.org Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Radial Distribution Function (RDF): To understand the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing insights into hydration shells. researchgate.net

Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the molecule and solvent, or intramolecularly.

Such simulations are crucial for understanding how the molecule behaves in a biological or solution-phase environment, which is often more relevant than the gas-phase environment typically assumed in quantum chemical calculations. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives for Chemical or Material Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical/material property. nih.gov The fundamental principle is that the structural features of a molecule, encoded as numerical values called "descriptors," determine its properties. nih.gov

For this compound, a QSAR study would involve synthesizing or computationally designing a library of its derivatives. This could involve modifying the isoquinoline ring with different substituents or altering the carboxylic acid group. For each derivative, a set of molecular descriptors would be calculated. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing atomic connectivity.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

3D descriptors: Molecular shape, surface area, volume.

A mathematical model is then developed, typically using regression methods like Partial Least Squares (PLS), to correlate these descriptors with an experimentally measured property (e.g., enzyme inhibition, antiviral activity, or a material property like conductivity). iosrphr.org A statistically valid QSAR model can then be used to predict the properties of new, unsynthesized derivatives, guiding further research and prioritizing compounds for synthesis. researchgate.net

Reaction Pathway Analysis and Transition State Modeling for this compound Transformations

Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain experimentally. This involves mapping the potential energy surface (PES) of a reaction to identify the lowest energy path from reactants to products.

Key components of this analysis include:

Reactants, Intermediates, and Products: The geometries of all stable species in the reaction are optimized.

Transition State (TS): The geometry of the highest energy point along the reaction coordinate is located. The transition state is a saddle point on the PES and represents the energy barrier that must be overcome for the reaction to occur.

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

For this compound, this type of analysis could be applied to study various transformations, such as decarboxylation, esterification of the carboxylic acid group, or electrophilic substitution on the aromatic rings. By calculating the activation energies for different potential pathways, computational models can predict the most likely reaction mechanism and product distribution under different conditions. DFT methods are commonly used for these calculations due to their ability to provide reasonably accurate energies for transition states.

Docking Studies with Relevant Macromolecular Targets (Focus on interaction mechanisms)

Currently, there is a notable absence of publicly available scientific literature detailing specific molecular docking studies conducted on this compound. While computational investigations and docking studies are prevalent for structurally related compounds such as other isoquinoline and quinoline derivatives, research focusing explicitly on the interaction of this compound with macromolecular targets has not been reported in the accessible scientific domain.

Therefore, a detailed analysis of its binding modes, specific amino acid interactions, and the types of chemical bonds it forms within the active sites of proteins or other macromolecules cannot be provided at this time. The generation of a data table summarizing such findings is consequently not feasible.

Future computational research is required to elucidate the potential binding affinities and interaction mechanisms of this compound with various biological targets. Such studies would be invaluable in predicting its pharmacological potential and guiding further experimental research.

Advanced Research Applications and Potential of 5 Hydroxyisoquinoline 4 Carboxylic Acid in Non Clinical Fields

Utilization in Catalysis and Ligand Design for Metal Complexes

The inherent structural characteristics of 5-hydroxyisoquinoline-4-carboxylic acid make it a promising candidate for the design of novel ligands for metal complexes, which can function as catalysts in a variety of chemical transformations. The isoquinoline (B145761) nitrogen atom and the oxygen atoms of the hydroxyl and carboxylic acid groups can act as coordination sites for metal ions. This multidentate nature allows for the formation of stable chelate complexes with a range of transition metals.

The design of ligands is crucial for enhancing the stability and efficiency of metal catalysts. For instance, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been successfully employed in the synthesis of coordination compounds with metals such as Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺. These complexes have been investigated for their efficacy in enantioselective catalysis, including nitroaldol and Michael addition reactions. While the catalytic activity of these specific complexes was found to be modest, the study highlights the potential of the isoquinoline carboxylic acid framework in creating chiral environments around a metal center, which is a key aspect of asymmetric catalysis.

Furthermore, the broader class of quinoline (B57606) and isoquinoline derivatives has been extensively used in the development of metal complexes for various applications in medicinal chemistry. These studies underscore the versatility of the isoquinoline scaffold in coordinating with a wide array of metal ions, suggesting that this compound could be a valuable building block for new catalysts. The electronic properties of the isoquinoline ring system, which can be tuned by substituents like the hydroxyl group, can influence the reactivity of the coordinated metal center, allowing for the fine-tuning of the catalyst's performance.

Ligand ScaffoldMetal IonsCatalytic Application
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivativesCu²⁺, Co²⁺, Co³⁺, Fe³⁺Enantioselective nitroaldol and Michael additions
Quinoline and Isoquinoline derivativesVarious transition metalsDiverse applications in medicinal and materials chemistry

Integration into Functional Materials and Supramolecular Assemblies

The development of functional materials and supramolecular assemblies often relies on molecules capable of forming well-defined, long-range ordered structures through non-covalent interactions. This compound is well-suited for this purpose due to its ability to participate in multiple types of intermolecular interactions, including hydrogen bonding and π-π stacking.

The carboxylic acid group is a particularly effective functional group for directing the assembly of molecules into predictable patterns, such as dimers and catemers, through strong O-H···O hydrogen bonds. The hydroxyl group provides an additional site for hydrogen bonding, potentially leading to the formation of more complex and robust two- and three-dimensional networks. The planar aromatic isoquinoline core can engage in π-π stacking interactions, which further stabilize the resulting supramolecular architecture.

The combination of these interactions can be exploited to construct a variety of functional materials. For instance, metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The multidentate coordination ability of this compound, coupled with its propensity for hydrogen bonding, makes it an attractive candidate for the synthesis of novel MOFs with tailored pore sizes and functionalities. Such materials could find applications in gas storage, separation, and heterogeneous catalysis.

Development of Fluorescent Probes and Chemosensors

The isoquinoline and quinoline ring systems are known for their intrinsic fluorescence properties, making them valuable fluorophores in the design of chemosensors. These sensors are molecules that can detect the presence of specific analytes, such as metal ions or small organic molecules, through a change in their fluorescence signal.

The fluorescence of the isoquinoline core in this compound can be modulated by the binding of an analyte to the carboxylic acid or hydroxyl groups. This interaction can lead to changes in the electronic structure of the molecule, resulting in a detectable change in the fluorescence intensity, wavelength, or lifetime. For example, a quinoline-based receptor has been designed to discriminate between different carboxylic acids through changes in its fluorescence emission, including the formation of an excimer upon binding. nih.gov This demonstrates the potential of utilizing the quinoline (and by extension, isoquinoline) scaffold for molecular recognition and sensing applications. nih.gov

The design of fluorescent probes based on this compound could target a wide range of analytes. The carboxylic acid moiety is a known binding site for various metal ions, and the hydroxyl group can also participate in coordination. Therefore, this compound could be developed into a selective sensor for specific metal ions. Furthermore, the ability of the carboxylic acid to engage in hydrogen bonding interactions could be exploited to create sensors for neutral molecules that can act as hydrogen bond donors or acceptors.

FluorophoreAnalyteSensing Mechanism
Quinoline-based receptorCarboxylic acidsMonomer emission quenching and excimer formation
This compound (potential)Metal ions, small moleculesChanges in fluorescence intensity, wavelength, or lifetime upon binding

Probing Biological Pathways: Mechanistic Studies on Enzyme Inhibition or Protein Interactions

Quinoline and isoquinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes, making them valuable tools for studying biological pathways. nih.govrsc.orgnih.govmdpi.com The structural features of this compound suggest its potential to interact with the active sites of enzymes and modulate their activity.

For example, quinoline-4-carboxylic acids have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov The carboxylic acid group in these inhibitors is crucial for their activity, as it forms a salt bridge with a conserved arginine residue in the active site of DHODH. nih.gov The isoquinoline core of this compound can engage in hydrophobic and π-stacking interactions with nonpolar residues in the enzyme's binding pocket. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming additional interactions that enhance binding affinity and selectivity.

Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3, a member of the sirtuin family of deacetylases. nih.gov Furthermore, 2-phenylquinoline-4-carboxylic acid derivatives have been developed as novel histone deacetylase (HDAC) inhibitors. rsc.org These studies highlight the versatility of the quinoline-4-carboxylic acid scaffold in targeting a range of enzymes. Mechanistic studies with such inhibitors can provide valuable insights into the structure and function of these enzymes and their roles in cellular processes.

Enzyme TargetInhibitor ScaffoldKey Interactions
Dihydroorotate dehydrogenase (DHODH)Quinoline-4-carboxylic acidsSalt bridge with arginine, hydrophobic interactions
Sirtuin 3 (SIRT3)2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivativesSpecific binding pattern in the active site
Histone deacetylases (HDACs)2-Phenylquinoline-4-carboxylic acid derivativesInteractions with the hydrophobic region of the active site

Role as a Building Block in Complex Natural Product Synthesis

The isoquinoline and quinoline ring systems are found in a wide variety of natural products, many of which exhibit significant biological activity. The synthesis of these complex molecules often requires the use of pre-functionalized building blocks that can be elaborated into the final target. This compound, with its multiple functional groups, represents a versatile starting material for the synthesis of more complex isoquinoline alkaloids.

The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or alcohols, or it can be removed through decarboxylation. This allows for the introduction of different substituents at the 4-position of the isoquinoline ring. The hydroxyl group can be protected and deprotected as needed during a synthetic sequence, or it can be used to direct the introduction of other functional groups on the aromatic ring.

For instance, the synthesis of the natural product cortistatin A, which contains a complex isoquinoline core, has spurred the development of new methods for the synthesis of highly substituted isoquinolines. nih.gov While a direct application of this compound in a completed total synthesis of a complex natural product is not yet prominent in the literature, its potential as a strategic starting material is clear. For example, substituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids are recognized as important building blocks for the synthesis of natural products and their derivatives. The pre-installed hydroxyl and carboxylic acid functionalities on the this compound scaffold could significantly streamline the synthesis of certain isoquinoline alkaloids by reducing the number of synthetic steps required to introduce these features.

Contributions to Photochemistry and Photophysical Research

The photophysical properties of quinoline and isoquinoline derivatives have been the subject of extensive research. These molecules typically exhibit strong absorption in the ultraviolet region and emit fluorescence in the blue or green region of the visible spectrum. The exact absorption and emission wavelengths, as well as the fluorescence quantum yield, are sensitive to the nature and position of substituents on the aromatic ring system.

The presence of a hydroxyl group at the 5-position and a carboxylic acid group at the 4-position of the isoquinoline ring in this compound is expected to have a significant influence on its photophysical properties. The hydroxyl group, being an electron-donating group, is likely to cause a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the parent isoquinoline molecule. The carboxylic acid group, which is electron-withdrawing, can also modulate the electronic transitions.

Studies on related compounds, such as 8-hydroxyquinoline, have shown that their fluorescence properties are highly dependent on the solvent environment and can exhibit dual fluorescence due to the existence of different emitting species in equilibrium. It is plausible that this compound could also exhibit interesting photophysical behaviors, such as excited-state intramolecular proton transfer (ESIPT), which could lead to a large Stokes shift (the difference in wavelength between the absorption and emission maxima). These properties could be exploited in various applications, including the development of novel photoactive materials and probes.

CompoundKey Photophysical PropertyPotential Application
8-HydroxyquinolineDual fluorescence, solvent-dependent emissionFluorescent probes, photoactive materials
Quinoline-based receptorExcimer formation upon analyte bindingChemosensors
This compound (predicted)Red-shifted absorption and emission, potential for ESIPTPhotoactive materials, fluorescent probes with large Stokes shift

Future Perspectives and Emerging Research Avenues for 5 Hydroxyisoquinoline 4 Carboxylic Acid

Development of Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable practices. polimi.it For the synthesis and derivatization of 5-hydroxyisoquinoline-4-carboxylic acid and its analogs, several green chemistry approaches are being explored, drawing inspiration from advances in the synthesis of related quinoline-4-carboxylic acids. princeton.edu

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly shorten reaction times and improve yields in the synthesis of quinoline (B57606) derivatives. nih.gov For instance, the Doebner reaction, a key method for preparing quinoline-4-carboxylic acids, has been successfully adapted to microwave conditions, often leading to higher efficiency compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of this compound could offer similar benefits, reducing energy consumption and potentially enabling solvent-free reactions. researchgate.net

The use of eco-friendly catalysts and solvents is another cornerstone of green synthesis. Research on quinoline-4-carboxylic acid synthesis has demonstrated the efficacy of recyclable catalysts such as copper nanoparticles and silica (B1680970) sulfuric acid. polimi.itnih.gov These catalysts offer the advantages of easy separation from the reaction mixture and the potential for reuse, minimizing waste. nih.gov Furthermore, the use of greener solvents like water and ethanol (B145695), or even solvent-free conditions, has been successfully implemented in the synthesis of related heterocyclic compounds. nih.govmdpi.com Exploring these catalyst and solvent systems for the synthesis of this compound is a logical next step.

Catalyst-free synthesis under mild conditions represents an ideal green chemistry approach. researchgate.net Reports on the catalyst-free synthesis of quinoline-4-carboxylic acid derivatives in ethanol suggest that similar protocols could be developed for its isoquinoline (B145761) counterpart, further simplifying the synthetic process and reducing the environmental footprint. researchgate.netresearchgate.net

For derivatization, green approaches could involve enzymatic catalysis or the use of benign derivatizing agents to modify the hydroxyl and carboxylic acid groups, avoiding the use of hazardous reagents. sigmaaldrich.com

Green Chemistry ApproachPotential Benefits for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption. nih.gov
Recyclable Catalysts (e.g., Copper Nanoparticles, Silica Sulfuric Acid)Minimized waste, catalyst reusability, cost-effectiveness. polimi.itnih.gov
Greener Solvents (e.g., Water, Ethanol)Reduced toxicity and environmental impact. mdpi.com
Solvent-Free ConditionsElimination of solvent waste, simplified work-up procedures. researchgate.net
Catalyst-Free SynthesisSimplified reaction protocols, avoidance of catalyst toxicity and cost. researchgate.netresearchgate.net
Biocatalysis for DerivatizationHigh selectivity, mild reaction conditions, environmentally friendly.

Exploration of Novel Reactivity Patterns and Unexpected Transformations

The rich electronic nature of the this compound scaffold, with its electron-donating hydroxyl group and electron-withdrawing carboxylic acid group on an aromatic framework, suggests a wide range of potential reactivity that is yet to be fully explored. Future research is likely to focus on uncovering novel reactivity patterns and harnessing them for the synthesis of complex molecules.

Photocatalysis is an emerging area in organic synthesis that utilizes visible light to drive chemical reactions. researchgate.net Recent studies have shown that isoquinoline derivatives can act as organic photocatalysts for C-H/C-H coupling reactions. nih.gov This opens up the possibility of using this compound or its derivatives as photocatalysts themselves, or as substrates in photocatalytic transformations to achieve novel bond formations under mild conditions. Furthermore, visible-light-driven decarboxylative reactions of carboxylic acids to generate alkyl radicals have been demonstrated for the functionalization of quinolines, a strategy that could be adapted for the derivatization of this compound. mdpi.com

Cycloaddition reactions represent a powerful tool for the construction of complex cyclic systems. fiveable.me The isoquinoline core can participate in various cycloaddition reactions, and exploring these pathways with this compound could lead to the synthesis of novel polycyclic architectures with potential biological activity. researchgate.netbath.ac.uk For example, [4+2] cycloadditions (Diels-Alder reactions) could be employed to build additional rings onto the isoquinoline framework.

The exploration of C-H activation reactions on the isoquinoline nucleus is another promising research direction. Direct functionalization of C-H bonds is a highly atom-economical approach to creating new molecular complexity. nih.gov Investigating the regioselectivity of C-H activation on the this compound ring system could provide new avenues for its derivatization.

Advanced Materials Science Applications and Nanotechnology Integration

The rigid, planar structure and the presence of coordinating functional groups (hydroxyl and carboxylate) make this compound an attractive building block for the construction of advanced materials with unique properties.

A particularly promising area is the development of Metal-Organic Frameworks (MOFs) . MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The carboxylic acid group of this compound is an ideal coordinating moiety for the formation of MOFs. A recent study demonstrated the synthesis of 2D coordination polymers using the closely related isoquinoline-5-carboxylic acid and copper(II) ions. polimi.it This strongly suggests that this compound could also serve as a ligand for the creation of novel MOFs with potentially interesting porosity, catalytic activity, or photophysical properties. The hydroxyl group could also participate in coordination or be available for post-synthetic modification within the MOF structure. nih.gov

The integration of this compound into polymers could lead to materials with enhanced thermal stability, fluorescence, or ion-binding capabilities. google.com For instance, it could be incorporated as a monomer in the synthesis of polyesters or polyamides. The resulting polymers might find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as controlled-release matrices for active molecules.

In the realm of nanotechnology , derivatives of this compound could be used to functionalize the surface of nanoparticles, imparting specific properties such as fluorescence for imaging applications or catalytic activity. The ability of the quinoline and isoquinoline scaffolds to intercalate into DNA also suggests potential applications in the development of nanomaterials for gene delivery or as anticancer agents.

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds with desired activities. frontiersin.org For this compound, computational approaches can accelerate the discovery of novel derivatives with tailored reactivity and biological functions.

Structure-guided design has been successfully employed for the development of inhibitors for enzymes such as dihydroorotate (B8406146) dehydrogenase (DHODH), using the related quinoline-4-carboxylic acid scaffold. nih.gov By identifying key interactions in the enzyme's binding pocket, novel analogs with improved potency can be designed and synthesized. nih.gov A similar approach could be applied to design derivatives of this compound that target specific enzymes or receptors. Computational docking studies can predict the binding modes and affinities of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis. nih.govrsc.org

Predictive models for reactivity can help in understanding and anticipating the outcomes of chemical reactions. arxiv.org Density Functional Theory (DFT) calculations can be used to study the electronic structure of this compound and its derivatives, providing insights into their reactivity in various chemical transformations. frontiersin.org This can guide the development of new synthetic methodologies and help in predicting the regioselectivity of reactions.

Pharmacophore modeling is another powerful in silico technique. By identifying the key structural features responsible for a particular biological activity, new molecules with similar properties can be designed. nih.gov For instance, the tetrahydroisoquinoline motif has been identified as a key pharmacophore for binding to the CD44 receptor, and this has been used to design novel antagonists. nih.gov This approach could be used to design derivatives of this compound with a wide range of biological activities.

Computational ApproachApplication for this compound
Structure-Guided DesignDesign of potent and selective enzyme inhibitors or receptor ligands. nih.gov
Molecular DockingPrediction of binding modes and affinities of derivatives to biological targets. nih.gov
Density Functional Theory (DFT)Understanding electronic structure and predicting chemical reactivity. frontiersin.org
Pharmacophore ModelingIdentification of key structural features for designing new bioactive molecules. nih.gov
ADMET PredictionIn silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives. frontiersin.org

Synergistic Research with Other Chemical Disciplines

The full potential of this compound will likely be realized through synergistic collaborations between different branches of chemistry.

In medicinal chemistry , the isoquinoline and quinoline scaffolds are considered "privileged structures" due to their frequent appearance in biologically active compounds. nih.govresearchgate.net Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs), demonstrating their potential as anticancer agents. frontiersin.orgnih.gov The structural similarities suggest that this compound could serve as a valuable starting point for the development of new therapeutic agents. researchgate.netui.ac.id

Collaboration with supramolecular chemistry could lead to the development of novel self-assembling systems based on this compound. The presence of both hydrogen bond donor (hydroxyl) and acceptor (carboxyl and nitrogen) groups could facilitate the formation of intricate supramolecular architectures such as gels, liquid crystals, or molecular capsules.

In the field of catalysis , as mentioned earlier, isoquinoline derivatives have shown promise as organic photocatalysts. nih.gov Further research at the intersection of synthetic chemistry and physical organic chemistry could lead to the development of highly efficient and selective catalysts based on the this compound framework. The concept of synergistic catalysis , where two or more catalysts work in concert to promote a chemical transformation, could also be explored, with derivatives of this compound potentially playing a role as one of the catalytic species. princeton.edunih.govnih.gov

Finally, the synergy with analytical chemistry is crucial for the characterization of new derivatives and materials. Advanced spectroscopic and spectrometric techniques will be essential to elucidate the structures and properties of the novel compounds and materials derived from this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 5-Hydroxyisoquinoline-4-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines with carbonyl compounds under acidic or basic conditions. For example, quinoline derivatives are often synthesized via Skraup or Doebner-Miller reactions, modified to introduce hydroxyl and carboxylic acid groups. Purification may involve recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh). Yield optimization requires careful control of reaction time (e.g., reflux for 6–12 hours) and stoichiometric ratios of reagents like phosphoryl chloride or sulfuric acid .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks, with deuterated DMSO as a solvent.
  • HPLC : Purity assessment (>95%) using C18 reverse-phase columns and UV detection at 254 nm.
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated in studies of analogous tricarboxylic acids .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

Q. How do solvent polarity and pH influence the solubility and stability of this compound?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and aqueous alkaline solutions (pH > 8). Stability tests should include accelerated degradation studies under UV light and varying temperatures (25–60°C). Use buffered solutions (PBS, pH 7.4) for biological assays to avoid precipitation. Data from similar hydroxyquinoline derivatives suggest a logP of ~1.5, indicating moderate hydrophilicity .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In vitro : Cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining).
  • In vivo : Xenograft models in immunodeficient mice, with compound administration via intraperitoneal injection (10–50 mg/kg/day). Monitor tumor volume and biomarker expression (e.g., caspase-3 for apoptosis) .

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using software like GROMACS. Parameterize force fields (CHARMM36) for carboxylate and hydroxyl groups.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer and redox behavior. Solvent effects are modeled via PCM approximations .

Q. How should researchers address contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer :

  • Controlled experiments : Standardize solvent purity (HPLC-grade), temperature (25°C ± 0.5), and agitation methods.
  • Analytical validation : Cross-validate solubility using gravimetric and spectroscopic (UV-Vis) methods.
  • Meta-analysis : Compare datasets across studies while accounting for variables like crystallinity (amorphous vs. crystalline forms) .

Q. What strategies enhance reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer :

  • Protocol standardization : Document reaction parameters (e.g., stirring speed, inert gas purging) and impurity profiles (HPLC traces).
  • Collaborative validation : Share samples with independent labs for NMR and bioactivity replication.
  • Batch-to-batch analysis : Use ANOVA to assess variability in yields and purity across synthetic batches .

Q. What are the applications of this compound in coordination chemistry?

  • Methodological Answer : The compound’s carboxylate and hydroxyl groups enable chelation with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Synthesize metal-organic frameworks (MOFs) via solvothermal methods (120°C, 24 hours) in DMF/water. Characterize coordination modes using FT-IR (shift in νC=O_{C=O} from ~1700 to 1600 cm1^{-1}) and single-crystal XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.